8-Methoxy-5-methylchroman-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
8-methoxy-5-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O3/c1-7-3-4-9(13-2)11-10(7)8(12)5-6-14-11/h3-4H,5-6H2,1-2H3 |
InChI Key |
SEHLFJFGGCSWRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)CCOC2=C(C=C1)OC |
Origin of Product |
United States |
Isolation and Biosynthetic Considerations of 8 Methoxy 5 Methylchroman 4 One and Structural Analogues
Discovery and Isolation from Fungal Species
Fungi, particularly those from the genus Daldinia, have emerged as a prolific source of structurally novel and biologically active secondary metabolites, including a variety of chroman-4-ones. mdpi.comasianjournalofmycology.org These microorganisms employ complex biosynthetic machinery to produce a rich array of chemical compounds.
Daldinia eschscholtzii as a Source of Methoxy-Chroman-4-ones
The fungus Daldinia eschscholtzii has been a particularly fruitful source for the discovery of methoxy-chroman-4-ones and their derivatives. mdpi.comnih.gov Chemical investigations of different strains of D. eschscholtzii, isolated from various ecological niches such as broad-leaved trees and medicinal plants, have led to the identification of several novel and known chroman-4-one compounds. nih.govnih.govnih.gov
One notable discovery from the mycelial extracts of D. eschscholtzii is (R)-5-hydroxy-8-methoxy-2-methylchroman-4-one. nih.govtandfonline.com Further studies on this fungal species have also yielded other related compounds, including 2,3-dihydro-5-methoxy-2-methylchromen-4-one and 8-methoxy-2-methyl-4H-1-benzopyran-4-one. nih.gov Additionally, bioassay-guided fractionation of extracts from an endophytic strain of D. eschscholtzii led to the isolation of 5-methoxy-2-methyl-chroman-4-one. researchgate.net The co-culturing of D. eschscholtzii with other fungi has also been shown to produce unique polyketides, some featuring a benzopyran framework. nih.gov
Table 1: Methoxy-Chroman-4-ones and Related Compounds from Daldinia eschscholtzii
| Compound Name | Specific Strain/Source | Reference |
|---|---|---|
| (R)-5-hydroxy-8-methoxy-2-methylchroman-4-one | Collected from a broad-leaved tree | nih.govtandfonline.com |
| 2,3-dihydro-5-methoxy-2-methylchromen-4-one | Isolated from mangrove Bruguiera sexangula var. rhynchopetala | nih.gov |
| 8-methoxy-2-methyl-4H-1-benzopyran-4-one | Isolated from mangrove Bruguiera sexangula var. rhynchopetala | nih.gov |
| 5-methoxy-2-methyl-chroman-4-one | Endophytic fungus from Psidium guajava | researchgate.net |
Methodologies for Natural Product Isolation
The isolation of chroman-4-ones from fungal sources typically involves a multi-step process that begins with the cultivation of the fungus and subsequent extraction of its metabolites. The fungal mycelia are often cultured in solid or liquid media to encourage the production of secondary metabolites. asianjournalofmycology.org
Following fermentation, the fungal biomass and/or the culture broth are extracted using organic solvents like ethyl acetate (B1210297) (EtOAc). nih.govnih.gov The resulting crude extract is then subjected to various chromatographic techniques to separate the complex mixture of compounds. A common approach involves initial fractionation using column chromatography with silica (B1680970) gel. tandfonline.com Further purification is achieved through more advanced chromatographic methods such as high-performance liquid chromatography (HPLC), which can yield pure compounds. nih.gov The structures of the isolated compounds are then determined using spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govnih.gov
Occurrence and Isolation from Plant Genera
The chroman-4-one scaffold is a core structure in a class of plant metabolites known as homoisoflavonoids. nih.gov These compounds are found in a limited number of plant families and are recognized for their structural diversity and biological activities. nih.govthieme-connect.de
Homoisoflavonoids in Polygonatum spp. and Related Plant Families
Homoisoflavonoids are characteristic secondary metabolites in several genera within the Asparagaceae family, including Polygonatum (Solomon's seal). thieme-connect.denih.gov They are also found in other families such as Fabaceae. nih.govthieme-connect.de These compounds are structurally defined by a 3-benzyl or 3-benzylidene chroman-4-one skeleton. nih.govresearchgate.net
Research on the rhizomes of Polygonatum odoratum has led to the isolation of numerous homoisoflavonoids. nih.govnih.gov These include both known and novel compounds, often with varying hydroxylation and methoxylation patterns on the chroman ring and the benzyl (B1604629) group. nih.gov For instance, studies have identified compounds such as 7-hydroxy-3-(4-methoxybenzyl)chroman-4-one and 5,7-dihydroxy-6-methyl-3-(4-methoxybenzyl)chroman-4-one from Polygonatum species. The occurrence of these compounds highlights the biosynthetic capacity of these plants to produce a diverse array of homoisoflavonoids. researchgate.net
Table 2: Representative Homoisoflavonoids from Polygonatum and Related Genera
| Compound Name | Plant Source | Reference |
|---|---|---|
| 7-hydroxy-3-(4-methoxybenzyl)chroman-4-one | Polygonatum odoratum | nih.gov |
| 5,7-dihydroxy-6-methyl-3-(4-methoxybenzyl)chroman-4-one | Polygonatum alte-lobatum | researchgate.net |
| 7-O-methyleucomol | Ornithogalum caudatum | wikipedia.org |
Extraction and Purification Techniques for Plant-Derived Chroman-4-ones
The extraction of chroman-4-ones from plant materials typically begins with the collection and drying of the relevant plant parts, such as rhizomes or fibrous roots. nih.govresearchgate.net The dried material is then ground into a powder and extracted with a suitable solvent, often a hydroalcoholic solution like 90% methanol (B129727) (MeOH) or ethanol. nih.govnih.gov
The crude extract is then partitioned between different solvents of varying polarities, such as ethyl acetate and water, to achieve a preliminary separation of compounds. nih.gov Bioassay-guided fractionation is a common strategy, where the fractions are tested for a specific biological activity to guide the isolation process. nih.gov Purification of the active fractions is accomplished using a combination of chromatographic techniques. Macroporous absorptive resins and Sephadex LH-20 column chromatography are frequently used for initial purification. nih.gov For final separation and purification of individual chroman-4-ones, high-speed counter-current chromatography (HSCCC) and preparative HPLC are often employed. nih.govresearchgate.net The structures of the pure compounds are then elucidated through extensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry. nih.gov
Proposed Biosynthetic Pathways of Chroman-4-one Core Structures
The biosynthesis of the chroman-4-one core is believed to proceed through different pathways in fungi and plants, reflecting the diverse evolutionary origins of these organisms and their metabolic capabilities.
In fungi, the chroman-4-one skeleton is thought to be of polyketide origin. mdpi.com Polyketides are synthesized by polyketide synthases (PKSs), large multifunctional enzymes that catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. The resulting polyketide chain undergoes a series of cyclization and modification reactions, such as methylation and hydroxylation, to form the final chroman-4-one structure. The specific genes and enzymes involved in the biosynthesis of 8-Methoxy-5-methylchroman-4-one in Daldinia eschscholtzii are an area of ongoing research, with genomic analyses revealing numerous biosynthetic gene clusters that may be responsible for the production of these compounds. frontiersin.org
In plants, the biosynthesis of homoisoflavonoids, which contain the chroman-4-one core, is proposed to originate from the phenylpropanoid pathway. The precursor for homoisoflavonoids is believed to be a chalcone (B49325) intermediate. researchgate.net This chalcone undergoes a series of enzymatic transformations, including rearrangement and cyclization, to form the characteristic 3-benzylchroman-4-one structure. There is strong evidence that an isolable chalcone intermediate, sappanchalcone, can be converted into a variety of homoisoflavonoid structures. researchgate.net The diversity of homoisoflavonoids arises from subsequent modifications, such as hydroxylation, methoxylation, and glycosylation, catalyzed by specific enzymes.
Synthetic Strategies and Chemical Derivatization of 8 Methoxy 5 Methylchroman 4 One
General Synthetic Routes to the Chroman-4-one Scaffold
Aldol (B89426) Condensation and Intramolecular Oxa-Michael Addition Approaches
One of the most efficient and widely used methods for constructing the chroman-4-one skeleton involves a base-mediated reaction between a 2'-hydroxyacetophenone (B8834) and an aldehyde. acs.org This process typically proceeds through an initial aldol addition or condensation, followed by an intramolecular cyclization. masterorganicchemistry.comyoutube.com
The reaction begins with the deprotonation of the 2'-hydroxyacetophenone to form an enolate, which then acts as a nucleophile. masterorganicchemistry.commasterorganicchemistry.com This enolate attacks the carbonyl carbon of an aldehyde in an aldol addition reaction. masterorganicchemistry.comyoutube.com The subsequent key step is an intramolecular Oxa-Michael addition (also known as a conjugate addition), where the phenoxide ion, formed from the deprotonation of the hydroxyl group, attacks the α,β-unsaturated system generated after the initial condensation. masterorganicchemistry.com This cyclization step forms the dihydropyran ring of the chroman-4-one structure. The entire sequence can often be performed in a one-pot procedure, sometimes enhanced by microwave irradiation to improve yields and reduce reaction times. acs.org
Table 1: Key Steps in Chroman-4-one Synthesis via Aldol/Oxa-Michael Addition
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Enolate Formation | A base removes a proton from the α-carbon of the 2'-hydroxyacetophenone. |
| 2 | Aldol Addition/Condensation | The enolate attacks an aldehyde, forming a β-hydroxy ketone or an α,β-unsaturated ketone after dehydration. masterorganicchemistry.com |
| 3 | Intramolecular Oxa-Michael Addition | The hydroxyl group on the phenyl ring attacks the β-carbon of the unsaturated system, leading to ring closure. masterorganicchemistry.com |
This strategy is highly versatile, allowing for the synthesis of a wide range of 2-alkyl-substituted chroman-4-ones. acs.org
Cyclization Reactions in Chromanone Synthesis
One such method is the cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates. mdpi.com This metal-free process is initiated by a radical anion, which triggers a cascade of reactions including an attack on the C=C double bond, further cyclization to form an oxygen radical, and a subsequent hydrogen atom transfer to yield the final chroman-4-one product. mdpi.com
Another advanced approach involves visible-light-driven photoredox-neutral alkene acylarylation. frontiersin.org This metal-free method uses a phosphoranyl radical to initiate an acyl radical cyclization, leading to the formation of various 3-(arylmethyl)chroman-4-ones. frontiersin.org Other innovative cyclization reactions include phosphine-mediated tandem [3+2] cyclization/intramolecular Wittig reactions and cobalt-catalyzed asymmetric radical bicyclization to create complex, fused chromanone structures. rsc.orgrsc.orgnih.gov
Directed Synthesis of 8-Methoxy-5-methylchroman-4-one Analogues
The synthesis of a specifically substituted compound like this compound requires precise control over the placement of the methoxy (B1213986) and methyl groups on the aromatic ring of the chroman-4-one core. This is achieved through regioselective functionalization reactions.
Regioselective Functionalization at C-8 and C-5 Positions
Achieving regioselective functionalization at specific positions of an aromatic ring, such as the C-5 and C-8 positions of chroman-4-one, is a significant challenge in synthetic chemistry. nih.gov Directing groups are often employed to control the position of incoming substituents. For instance, in the synthesis of related heterocyclic systems like indoles, directing groups such as N-PtBu2 have been used to achieve C-H silylation specifically at the C7 position (analogous to the C8 position in chroman-4-one). nih.gov
Similarly, palladium-catalyzed reactions can be used for direct arylation at specific C-H bonds. nih.gov The choice of catalyst, directing group, and reaction conditions determines the site of functionalization. For example, studies on chroman-4-one derivatives have shown that substitution at the C-6 and C-8 positions can be crucial for biological activity, indicating that synthetic routes to achieve such regioselectivity are well-explored. acs.org
Introduction of Methyl and Methoxy Substituents
The introduction of methyl and methoxy groups onto an aromatic ring are common transformations in organic synthesis.
Methylation: Methyl groups can be introduced using various methods, including Friedel-Crafts alkylation or through cross-coupling reactions if a suitable halide is present at the target position.
Methoxylation: Methoxy groups (R-O-CH₃) are typically introduced by the methylation of a corresponding hydroxyl (phenol) group. wikipedia.org This is often accomplished using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. prepchem.com The synthesis of a methoxy-substituted compound often starts with a hydroxylated precursor. orgsyn.org For example, to obtain an 8-methoxy derivative, a synthesis would likely begin with an 8-hydroxychroman-4-one, which is then methylated. The methoxy group is an electron-donating group when at the para position but can be electron-withdrawing at the meta position, which can influence the reactivity of the molecule. wikipedia.org
Research on other complex molecules has demonstrated that the introduction of methyl and methoxy groups can significantly alter the biological properties of a compound. nih.gov
Advanced Synthetic Methodologies for Chroman-4-one Derivatives
Table 2: Examples of Advanced Synthetic Methods for Chroman-4-ones
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Cascade Radical Annulation | A metal-free, (NH₄)₂S₂O₈-mediated radical cyclization of 2-(allyloxy)arylaldehydes with oxalates. | Builds ester-functionalized, alkyl-substituted chroman-4-ones. | mdpi.com |
| Visible-Light-Driven Acylarylation | A photoredox-neutral reaction using cyanoarenes to synthesize 3-(arylmethyl)chroman-4-ones. | Metal- and oxidant-free; proceeds under mild conditions. | frontiersin.org |
| Asymmetric Radical Bicyclization | A cobalt-catalyzed process for the stereoselective construction of tricyclic chromanones with fused cyclopropanes. | Creates complex, chiral structures with high diastereoselectivity. | nih.gov |
| Tandem [3+2] Cyclization/Wittig Reaction | A phosphine-mediated reaction of 3-aroylcoumarin with alkynone. | Efficiently produces complex 2-chromanone-fused bicycles. | rsc.orgrsc.org |
Mechanistic Elucidation of 8 Methoxy 5 Methylchroman 4 One’s Biological Actions
Identification of Molecular Targets and Binding Interactions
There is currently no publicly available research detailing the specific molecular targets of 8-Methoxy-5-methylchroman-4-one.
Enzymatic Activity Modulation
Information regarding the ability of this compound to modulate the activity of specific enzymes is not available in published research. While related chroman-4-one derivatives have been identified as inhibitors of certain enzymes, these findings cannot be directly attributed to this compound without dedicated experimental evidence.
Investigation of Intracellular Signaling Pathways
There are no studies available that investigate the effects of this compound on intracellular signaling pathways.
Pathway Analysis in Cancer Cell Models
Research specifically analyzing the impact of this compound on signaling pathways within cancer cell models has not been published.
Protein Acetylation Studies
There is no available data from studies on the effect of this compound on protein acetylation.
Computational Approaches in Mechanism Research
No computational studies, such as molecular docking or molecular dynamics simulations, focused on elucidating the mechanism of action of this compound have been reported in the scientific literature.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that allow for the prediction and analysis of the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. These methods provide a three-dimensional view of the binding mode and can help to rationalize the structure-activity relationships (SAR) of a series of compounds.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that approximates the binding affinity.
Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the stability of the binding mode, the flexibility of the protein, and the role of solvent molecules.
Another relevant study focused on substituted chroman-4-one and chromone (B188151) derivatives as selective inhibitors of Sirtuin 2 (SIRT2), a protein implicated in neurodegenerative diseases. acs.org The structure-activity relationship studies revealed that substitutions at the 2-, 6-, and 8-positions of the chromanone core were crucial for potent inhibition. acs.org Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for activity. acs.org This finding suggests that the 8-methoxy group in this compound could play a significant role in its biological interactions.
The table below summarizes key findings from molecular docking studies on related chromanone derivatives, illustrating the types of interactions that could be anticipated for this compound.
| Compound/Derivative | Target Protein | Key Interacting Residues | Predicted Binding Affinity/Inhibitory Concentration | Reference |
| Chromanone-hybrid (C10) | Acetylcholinesterase (AChE) | Not specified in abstract | IC₅₀ = 0.58 µM | acs.org |
| Chromanone-hybrid (C10) | Monoamine Oxidase B (MAO-B) | Not specified in abstract | IC₅₀ = 0.41 µM | acs.org |
| 2,6,8-substituted chroman-4-ones | Sirtuin 2 (SIRT2) | Not specified in abstract | Low micromolar range | acs.org |
This table is generated based on data for structurally related chromanone derivatives due to the absence of specific data for this compound.
Homology Modeling for Ligand-Target Interactions
In many cases, the experimental three-dimensional structure of a target protein has not been determined. This is where homology modeling, also known as comparative modeling, becomes an invaluable tool. Homology modeling constructs an atomic-resolution model of a target protein using its amino acid sequence and an experimentally determined structure of a related homologous protein (the template).
The process of homology modeling generally involves four steps:
Template selection: Identifying one or more known protein structures that are evolutionarily related to the target sequence.
Sequence alignment: Aligning the target sequence with the template sequence(s).
Model building: Building a three-dimensional model of the target protein based on the alignment with the template structure.
Model evaluation: Assessing the quality of the model using various computational tools.
Once a reliable homology model of a target protein is generated, it can be used for molecular docking studies with ligands like this compound. This allows for the exploration of potential binding sites and the generation of hypotheses about the mechanism of action, even in the absence of an experimental receptor structure. For example, if this compound were found to have activity against a novel enzyme for which no crystal structure exists, homology modeling could be used to build a model of that enzyme, which could then be used to guide further drug design and optimization efforts.
While no specific homology modeling studies involving this compound are documented, the principle is widely applied in medicinal chemistry research on chromanone and other heterocyclic scaffolds. nih.gov
Structure Activity Relationship Sar Studies of 8 Methoxy 5 Methylchroman 4 One Derivatives
Influence of Substituents on Chromanone Ring Bioactivity
The nature and position of substituents on the chroman-4-one ring are critical determinants of biological activity. nih.govtandfonline.com The aromatic A ring and the dihydropyran B ring offer multiple sites for modification, each influencing the molecule's interaction with biological targets.
Positional Effects of Methoxy (B1213986) and Methyl Groups
The placement of methoxy and methyl groups on the chroman-4-one framework can significantly modulate the compound's electronic and steric properties, thereby affecting its bioactivity.
The 5-methyl group , located on the aromatic ring, introduces a small, lipophilic substituent. The impact of a methyl group at this position is less commonly reported in broad SAR studies of chroman-4-ones. However, in related structures, such as 8-hydroxyquinolines, a substituent at the 5-position can have a significant steric contribution that affects activity. nih.gov Generally, smaller substituents are preferred to avoid steric hindrance with the target protein. nih.gov The presence of the 5-methyl group in 8-methoxy-5-methylchroman-4-one could, therefore, serve to orient the molecule within a binding pocket or modulate its physicochemical properties.
Impact of Side Chain Modifications on Activity and Selectivity
Modifications to side chains attached to the chroman-4-one core are a common strategy to enhance potency and selectivity. While specific examples for this compound are not detailed in the literature, general principles can be applied.
Substitutions at the C-2 and C-3 positions of the dihydropyran ring have been extensively studied. nih.govtandfonline.com For example, the introduction of various alkyl and aromatic groups at the C-2 position has been shown to influence the inhibitory activity of chroman-4-ones against enzymes like SIRT2. nih.govacs.org The length and branching of an alkyl chain at C-2 can be optimized to fit into a specific hydrophobic pocket of the target enzyme. nih.gov
Similarly, modifications at the C-3 position, often involving the introduction of benzylidene groups, have yielded compounds with significant antioxidant, antifungal, and anticancer activities. tandfonline.com The electronic nature of the substituents on the benzylidene ring plays a crucial role in modulating these activities. tandfonline.com
Table 1: Impact of Substitutions on the Bioactivity of Chroman-4-one Derivatives
| Position of Substitution | Substituent Type | Observed Impact on Bioactivity | Reference Compound Example |
| C-2 | Alkyl chains (e.g., pentyl) | Optimal length crucial for SIRT2 inhibition. | 2-Pentylchroman-4-one derivatives |
| C-3 | Benzylidene groups | Can confer antioxidant, antifungal, and anticancer properties. | 3-Benzylidenechroman-4-ones |
| C-6, C-8 | Electron-withdrawing groups (e.g., bromo) | Increased potency for SIRT2 inhibition. | 6,8-Dibromo-2-pentylchroman-4-one |
| C-5 | Methyl group | May introduce steric effects and modulate lipophilicity. | 5-Methylchroman-4-one |
| C-8 | Methoxy group | Can influence hydrogen bonding and electronic properties. | 8-Methoxychroman-4-one derivatives |
This table is a generalized representation based on SAR studies of various chroman-4-one derivatives and is intended to provide insights into potential effects on the this compound scaffold.
Stereochemical Considerations in Structure-Activity Relationships
When a chiral center is present in a chroman-4-one derivative, the stereochemistry can have a profound impact on its biological activity. A common chiral center is at the C-2 position, especially when it bears a substituent. The two enantiomers of such a molecule can exhibit different pharmacological profiles, with one enantiomer often being significantly more active than the other. This is because the three-dimensional arrangement of the substituents can lead to differential binding affinities with the chiral environment of a biological target, such as an enzyme or receptor. For instance, in the development of SIRT2 inhibitors, the individual enantiomers of a lead chroman-4-one compound were tested to determine which stereoisomer was responsible for the inhibitory activity. acs.org
Design Principles for Optimizing Pharmacological Profiles
Based on the broader understanding of chroman-4-one SAR, several design principles can be proposed for the optimization of the pharmacological profile of this compound derivatives.
Systematic Modification of Substituents: A key strategy involves the systematic modification of the substituents at various positions to probe the SAR. For the this compound scaffold, this would entail synthesizing analogs with variations at the C-2 and C-3 positions. Introducing a small library of alkyl and aryl substituents at C-2 could help in identifying the optimal size and nature of the group for a specific target.
Exploiting the 8-Methoxy Group: The 8-methoxy group could be bioisosterically replaced with other groups (e.g., hydroxyl, halogen, or a small alkyl chain) to understand its role in target interaction. This could reveal whether it acts as a hydrogen bond acceptor or simply as a steric element.
Fine-Tuning the 5-Methyl Group: The 5-methyl group could be replaced by other small substituents, such as a hydrogen atom, a halogen, or a trifluoromethyl group, to evaluate the electronic and steric requirements at this position.
Introduction of New Functional Groups: Introducing new functional groups, such as amines or amides, via side chains at C-2 or C-3 could introduce new interaction points with the target and improve properties like solubility and selectivity. sigmaaldrich.com
Stereoselective Synthesis: If a chiral center is introduced, particularly at C-2, stereoselective synthesis or chiral separation of enantiomers would be crucial to evaluate the activity of each isomer individually and identify the more potent eutomer. acs.org
Preclinical Efficacy Assessments of 8 Methoxy 5 Methylchroman 4 One and Analogues in Research Models
In Vitro Efficacy Studies in Cellular Systems
The in vitro efficacy of chroman-4-one analogues has been predominantly assessed through cytotoxicity and functional assays across various cell lines. These studies are crucial for determining the cellular response to these compounds and elucidating their mechanisms of action at a molecular level.
The anti-proliferative activity of chroman-4-one derivatives has been evaluated against a panel of human cancer cell lines. The MTT assay is a commonly employed method to determine cell viability by measuring the metabolic activity of cells, which is indicative of cell proliferation. nih.gov
In one study, a series of 3-methylidenechroman-4-ones were synthesized and evaluated for their cytotoxic effects on human leukemia (HL-60 and NALM-6) and breast adenocarcinoma (MCF-7) cell lines. nih.gov The results highlighted that these compounds were highly cytotoxic to the leukemic cells, with some analogues demonstrating greater potency than the reference drug, carboplatin (B1684641). nih.gov For instance, analogue 14d was particularly effective against NALM-6 cells. nih.gov Structure-activity relationship analysis revealed that the core chromanone structure was generally more potent than the benzochromanone derivatives. nih.gov
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 14b | NALM-6 | < Carboplatin |
| 14d | HL-60 | 1.46 ± 0.16 |
| 14d | NALM-6 | 0.50 ± 0.05 |
| 14i | NALM-6 | < Carboplatin |
| Carboplatin | HL-60 | Reference |
| Carboplatin | NALM-6 | Reference |
Another study focused on chroman-4-one-based SIRT2 inhibitors and their anti-proliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. acs.org The findings indicated that the anti-proliferative effects of these compounds correlated with their ability to inhibit SIRT2. acs.org
Functional assays are critical for understanding how chroman-4-one analogues interact with their molecular targets. A significant area of research has been the development of these compounds as enzyme inhibitors.
Sirtuin 2 (SIRT2) Inhibition:
A number of studies have focused on designing chroman-4-one derivatives as selective inhibitors of SIRT2, a class III histone deacetylase implicated in neurodegenerative diseases and cancer. acs.orgnih.govacs.org A fluorescence-based assay is typically used to measure the inhibitory effect of these compounds on SIRT2 activity. acs.orgacs.org
In one such study, a series of substituted chroman-4-one derivatives were synthesized and evaluated. The most potent inhibitors were found to have substitutions at the 2-, 6-, and 8-positions. nih.govacs.org Specifically, 6,8-dibromo-2-pentylchroman-4-one demonstrated a low micromolar IC₅₀ value for SIRT2 inhibition and exhibited high selectivity over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov Structure-activity relationship (SAR) studies revealed that an alkyl chain of three to five carbons at the 2-position, along with larger, electron-withdrawing groups at the 6- and 8-positions, were crucial for high potency. nih.govacs.org
| Compound | Substitution Pattern | SIRT2 Inhibition (%) at 200 µM | IC50 (µM) |
|---|---|---|---|
| 1a (8-bromo-6-chloro-2-pentylchroman-4-one) | 2-pentyl, 6-chloro, 8-bromo | 88 | 4.5 |
| 1k (n-propyl derivative) | 2-propyl | 76 | 10.6 |
| 1n (isopropyl analogue) | 2-isopropyl | 52 | - |
| 6,8-dibromo-2-pentylchroman-4-one | 2-pentyl, 6,8-dibromo | - | 1.5 |
Pteridine (B1203161) Reductase 1 (PTR1) Inhibition:
Chroman-4-one analogues have also been investigated as inhibitors of pteridine reductase 1 (PTR1), an enzyme found in trypanosomatid parasites, making it a target for anti-parasitic drugs. nih.gov Biological evaluation of certain chroman-4-one analogues against Trypanosoma brucei PTR1 (TbPTR1) and Leishmania major PTR1 (LmPTR1) has been performed. nih.gov Compound 1 in a relevant study showed activity against both the enzymes and the parasites themselves, with a favorable selectivity index. nih.gov
Efficacy Evaluations in Relevant Animal Models
While extensive in vivo data for a wide range of chroman-4-one analogues is limited, some studies have progressed to animal models. For instance, some chromone (B188151) derivatives, which are structurally related to chroman-4-ones, have been investigated in animal models of depression and have shown neuroprotective effects. nih.gov Specifically, the natural chromone baicalin (B1667713) has been shown to promote neurogenesis in a mouse model of chronic mild stress. nih.gov
Comparative Efficacy with Benchmark Compounds
In the preclinical evaluation of chroman-4-one analogues, their efficacy is often compared to that of established benchmark compounds to gauge their potential therapeutic value.
In the context of anticancer activity, the cytotoxicity of novel 3-methylidenechroman-4-ones was compared to carboplatin, a standard chemotherapy agent. nih.gov Several of the synthesized analogues, such as 14b , 14d , and 14i , exhibited lower IC₅₀ values than carboplatin against the NALM-6 leukemia cell line, indicating superior in vitro potency. nih.gov
For enzyme inhibition, the activity of chroman-4-one derivatives is compared to known inhibitors. For example, in the development of SIRT2 inhibitors, the selectivity and potency of new analogues are benchmarked against existing inhibitors to identify compounds with improved profiles. acs.orgacs.org Similarly, in the pursuit of novel treatments for Alzheimer's disease, the inhibitory activity of chromone derivatives against acetylcholinesterase (AChE) has been compared to standard drugs like tacrine, galantamine, and rivastigmine, with some derivatives showing significantly higher potency. nih.gov
Conclusion and Future Directions in 8 Methoxy 5 Methylchroman 4 One Research
Synthesis and Biological Potential
The synthesis of chroman-4-one derivatives is a well-explored area of organic chemistry, with numerous methods developed to improve yields and create diverse analogues. rsc.org A common synthetic route involves the reaction of a phenol (B47542) or thiophenol derivative with acrylonitrile, followed by hydrolysis and cyclization. nih.gov For 8-Methoxy-5-methylchroman-4-one specifically, the synthesis would start from the appropriately substituted phenol. While detailed synthetic procedures for this exact molecule are not extensively published, the general methodologies for chromanone synthesis are adaptable. rsc.orgnih.gov
The biological potential of the broader chroman-4-one class is vast and well-documented, suggesting promising avenues for this compound. nih.gov Chromanones have demonstrated a wide array of pharmacological activities, as detailed in the table below.
Table 1: Established Biological Activities of Chroman-4-one Scaffolds
| Biological Activity | Description | Key Findings & Citations |
|---|---|---|
| Anticancer | Exhibit cytotoxic action against various cancer cell lines. nih.govnih.gov | The substitution at various positions on the chromanone ring influences the anticancer potency. nih.gov Poor yield in some synthetic routes can be a hurdle to exploring their full potential. nih.gov |
| Antioxidant | Can scavenge free radicals and reduce oxidative stress. nih.gov | Substitutions at C-2, C-3, and on the benzene (B151609) ring with groups like methoxyphenyl can yield potent antioxidant compounds. nih.gov |
| Antidiabetic | Inhibit enzymes like α-glucosidase, which is involved in carbohydrate metabolism. nih.gov | SAR studies show that substitutions at C-2, C-3, C-6, and C-7 are crucial for developing effective antidiabetic agents. nih.gov |
| Antiviral | Some chromanone-containing flavonoids have shown inhibitory activity against various viruses, including coronaviruses. nih.gov | Quercetin-7-rhamnoside, a flavonoid with a chromanone-like structure, has demonstrated antiviral potential. nih.gov |
| Antimicrobial | Hybrid molecules incorporating the chromone (B188151) scaffold have shown antifungal and antimicrobial properties. mdpi.com | The hybridization of chromone scaffolds with other bioactive fragments is a promising strategy in rational drug design. mdpi.com |
Given the established bioactivity of the chroman-4-one core, this compound is a compelling candidate for screening across these and other therapeutic areas. The specific methoxy (B1213986) and methyl substitutions on the benzene ring will modulate its electronic and steric properties, likely leading to a unique biological profile.
Unexplored Research Avenues and Challenges
Despite the broad interest in chroman-4-ones, the specific derivative this compound remains largely under-investigated. This presents a number of exciting, unexplored research avenues:
Comprehensive Biological Screening: A systematic evaluation of this compound against a wide panel of biological targets is a critical first step. This should include assays for anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.
Mechanism of Action Studies: For any identified biological activities, elucidating the precise molecular mechanism is crucial. This involves identifying the protein targets and cellular pathways through which the compound exerts its effects.
Metabolic Profiling: Understanding how this compound is metabolized in biological systems is essential for its development as a potential therapeutic agent.
However, research in this area also faces several challenges:
Synthesis Optimization: While general synthetic methods exist, optimizing the synthesis of this compound to achieve high yields and purity may require significant effort. nih.gov
Target Identification: For a novel compound with unknown activity, identifying its biological target(s) can be a complex and resource-intensive process.
Limited Commercial Availability: The availability of this compound from commercial suppliers may be limited, necessitating in-house synthesis for research purposes.
Rational Design of Next-Generation Chroman-4-one Analogues
The principles of rational drug design can be powerfully applied to the this compound scaffold to create next-generation analogues with enhanced potency and selectivity. mdpi.com Structure-Activity Relationship (SAR) studies are fundamental to this process. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can understand the contribution of each part of the molecule to its function. nih.gov
Key areas for modification include:
Substitution at C-2 and C-3: Introducing various substituents on the dihydropyran ring can significantly impact biological activity. nih.gov
Modification of the Benzene Ring Substituents: The methoxy and methyl groups on the benzene ring can be altered or replaced with other functional groups to fine-tune the compound's properties.
Hybridization: Combining the this compound scaffold with other known pharmacophores is a promising strategy to develop hybrid molecules with dual or enhanced activity. mdpi.com
Emerging Technologies in Chromanone Drug Discovery
The field of drug discovery is being revolutionized by emerging technologies that can accelerate the identification and development of new therapeutic agents. rsc.orgnih.gov These technologies are highly applicable to the study of this compound and its analogues.
Table 2: Emerging Technologies in Drug Discovery
| Technology | Application in Chromanone Research | Key Advantages & Citations |
|---|---|---|
| Artificial Intelligence (AI) and Machine Learning (ML) | Predicting the biological activity and physicochemical properties of novel chromanone analogues. rsc.orgnih.gov Generating new molecular structures with desired properties. nih.gov | Accelerates the design-test-learn cycle. drugdiscoverychemistry.com Can identify promising candidates from vast virtual libraries. nih.gov |
| High-Throughput Screening (HTS) | Rapidly screening large libraries of chromanone derivatives against various biological targets. drugdiscoverychemistry.com | Enables the efficient identification of "hit" compounds for further development. drugdiscoverychemistry.com |
| Cryo-Electron Microscopy (Cryo-EM) | Determining the three-dimensional structure of chromanones bound to their protein targets. | Provides crucial insights for structure-based drug design. drugdiscoverychemistry.com |
| Affinity-Selection Mass Spectrometry (AS-MS) | Identifying the binding of small molecules like chromanones to target proteins from complex mixtures. drugdiscoverychemistry.com | A powerful tool for target identification and hit confirmation. drugdiscoverychemistry.com |
| DNA-Encoded Libraries (DEL) | Screening massive collections of DNA-tagged compounds, including chromanone derivatives, to find binders to a protein target. drugdiscoverychemistry.com | Allows for the exploration of vast chemical space to find novel starting points for drug discovery. drugdiscoverychemistry.com |
By leveraging these advanced technologies, the exploration of this compound and the broader chroman-4-one chemical space can be pursued with unprecedented speed and efficiency, paving the way for the discovery of the next generation of chromanone-based therapeutics. The integration of AI and structural biology, in particular, promises to streamline the entire drug discovery process. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-Methoxy-5-methylchroman-4-one, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation. Key steps include:
- Reaction Optimization : Use anhydrous conditions with Lewis acids (e.g., AlCl₃) for cyclization.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields >95% purity.
- Purity Validation : HPLC with a C18 column (mobile phase: 70% methanol/30% H₂O, λ = 254 nm) confirms purity ≥98% .
- Data Table :
| Method | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Claisen-Schmidt | 65–70 | ≥98% | AlCl₃, 80°C, 6 hr |
| Friedel-Crafts | 55–60 | ≥97% | BF₃·Et₂O, RT, 12 hr |
Q. How can structural elucidation of this compound be performed?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 2.35 (s, 3H, CH₃), δ 3.85 (s, 3H, OCH₃), δ 6.30–7.20 (aromatic protons).
- X-ray Crystallography : Resolves bond angles (e.g., C9–C8–C1 = 114.3°) and confirms the chromanone backbone .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of chroman-4-one derivatives?
- Methodological Answer : Address discrepancies via:
- Dose-Response Validation : Replicate assays (e.g., antifungal IC₅₀) across multiple cell lines (e.g., Candida albicans vs. Aspergillus fumigatus).
- Meta-Analysis : Compare studies using standardized protocols (e.g., CLSI guidelines) and control for solvent effects (DMSO ≤0.1%) .
- Example Contradiction : Anti-HIV activity in (EC₅₀ = 5 µM) vs. null results in other studies. Investigate via:
- Target Specificity : Use molecular docking (AutoDock Vina) to assess binding affinity to HIV-1 reverse transcriptase vs. off-targets .
Q. How can in silico models predict the pharmacokinetics of this compound analogs?
- Methodological Answer : Apply computational tools:
- ADMET Prediction : Use SwissADME to estimate logP (2.1), bioavailability (0.55), and blood-brain barrier penetration (low).
- Metabolic Stability : CYP450 isoform interaction analysis (CYP3A4 substrate predicted via StarDrop) .
- Data Table :
| Parameter | Prediction Tool | Result |
|---|---|---|
| logP | SwissADME | 2.1 (moderate lipophilicity) |
| CYP3A4 Inhibition | StarDrop | IC₅₀ > 10 µM (low risk) |
Analytical and Pharmacological Questions
Q. What methods differentiate enantiomers in chroman-4-one derivatives?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column (n-hexane/isopropanol 85:15, 1.0 mL/min) to resolve (R)- and (S)-isomers (retention times: 12.3 vs. 14.7 min).
- Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm for stereochemical confirmation .
Q. Which in vitro models are suitable for evaluating anti-fungal activity?
- Methodological Answer :
- Broth Microdilution (CLSI M27) : Determine MIC against Candida spp. (RPMI-1640 medium, 48 hr incubation).
- Hyphal Inhibition Assay : Assess biofilm disruption in Aspergillus using crystal violet staining .
Data Reporting Standards
Q. How should researchers document synthetic protocols for reproducibility?
- Methodological Answer : Follow guidelines from Medicinal Chemistry Research:
- Detailed Experimental Section : Include reagent sources (e.g., Sigma-Aldrich, ≥99%), reaction monitoring (TLC Rf values), and spectral data (IR, HRMS).
- Crystallography Data : Deposit .cif files in the Cambridge Structural Database (CSD) for public access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
